molecular formula C21H19ClN4OS2 B2818040 (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine CAS No. 866131-18-2

(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine

Cat. No.: B2818040
CAS No.: 866131-18-2
M. Wt: 442.98
InChI Key: LWSKBUBDWBUGPY-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine features a fused triazolothiazole core (1,2,4-triazolo[3,2-b][1,3]thiazole) substituted with a 4-chlorophenyl sulfanyl group and a 4-methylphenyl methoxyamine moiety.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methoxy]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS2/c1-14-3-5-16(6-4-14)11-27-25-19(12-28-18-9-7-17(22)8-10-18)20-15(2)26-21(29-20)23-13-24-26/h3-10,13H,11-12H2,1-2H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSKBUBDWBUGPY-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C(CSC2=CC=C(C=C2)Cl)C3=C(N4C(=NC=N4)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C(\CSC2=CC=C(C=C2)Cl)/C3=C(N4C(=NC=N4)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine is a complex organic molecule with potential biological activities. Its structure features a combination of triazole and thiazole rings, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its antitumor and antiviral properties.

  • Molecular Formula : C21H19ClF3N4OS2
  • Molecular Weight : 496.96 g/mol
  • CAS Number : 866131-21-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole and thiazole moieties. Specifically, derivatives of 1,2,4-triazoles have shown significant cytotoxicity against various cancer cell lines.

Case Study : A study conducted by the National Cancer Institute evaluated the antitumor activity of derivatives similar to our compound on 60 cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited potent antineoplastic activity, suggesting that modifications in the chemical structure can enhance efficacy against specific cancer types .

Antiviral Activity

Compounds containing thiadiazole and triazole rings have been investigated for their antiviral properties. Research has shown that these compounds can inhibit viral replication in various models.

Case Study : In a study on sulfonamide derivatives of thiadiazoles, some compounds demonstrated approximately 50% inhibition of Tobacco Mosaic Virus (TMV), indicating potential applications in antiviral drug development . The structural similarity to our compound suggests it may possess comparable antiviral properties.

Structure-Activity Relationship (SAR)

The biological activity of (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine can be attributed to its unique structural features:

  • Chlorophenyl Group : Enhances lipophilicity and may contribute to cell membrane permeability.
  • Thiazole and Triazole Rings : Known for their roles in biological activity; modifications in these rings can lead to increased potency against cancer cells.
  • Methoxy Group : May influence the compound's solubility and bioavailability.

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AntitumorMDA-MB-4685.0
AntiviralTMV50% inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolothiazole Derivatives

Example : (E)-Methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine (CAS: 866049-39-0)
  • Core Structure : Shares the triazolothiazole system but substitutes the 4-chlorophenyl group with a 3-methoxyphenyl sulfanyl group.
  • Key Differences :
    • The methoxy group at the 3-position may reduce electrophilicity compared to the electron-withdrawing 4-chloro substituent in the target compound.
    • Lower molecular weight (348.44 g/mol vs. ~450–500 g/mol for the target) due to simpler substituents .

Thiadiazole Derivatives

Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Core Structure : 1,3,4-Thiadiazole ring instead of triazolothiazole.
  • Demonstrated insecticidal and fungicidal activities, suggesting the 4-chlorobenzylidene group enhances bioactivity .

Imidazothiazole Derivatives

Example : (E)-(6-{[(4-Chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine
  • Core Structure : Imidazo[2,1-b][1,3]thiazole fused system.
  • Key Differences :
    • The imidazothiazole core may exhibit different electronic properties due to nitrogen positioning.
    • Retains the 4-chlorophenyl sulfanyl group but substitutes the methoxyamine with a simpler methoxy group, altering solubility .

Triazole Derivatives

Example : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol
  • Core Structure : 1,2,4-Triazole with sulfanyl and aromatic substituents.
  • Key Differences :
    • The –N–C–S unit common to both compounds may contribute to redox activity, but the triazole lacks the fused thiazole ring, reducing steric hindrance .

Structural and Functional Analysis

Core Heterocyclic Systems

Compound Type Core Structure Rigidity Electronic Properties
Target Compound Triazolothiazole High Electron-deficient due to fused N/S rings
Thiadiazole Derivatives 1,3,4-Thiadiazole Moderate Less electron-deficient
Imidazothiazole Imidazo[2,1-b][1,3]thiazole High Similar to triazolothiazole

Substituent Effects

  • 4-Chlorophenyl Sulfanyl Group :
    • Present in the target compound and several analogs (e.g., ).
    • May promote environmentally persistent free radical (EPFR) formation, influencing oxidative stress in biological systems .
  • 4-Methylphenyl Methoxyamine :
    • Unique to the target compound; the methoxyamine group could enhance solubility compared to esters or amides in analogs (e.g., ).

Environmental and Health Implications

  • The 4-chlorophenyl sulfanyl group raises concerns about EPFR formation, which are linked to particulate matter toxicity and oxidative stress .
  • Compared to analogs without sulfanyl groups, the target compound may exhibit higher environmental persistence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine?

  • Methodological Answer : The synthesis typically involves cyclization and condensation reactions. For example:

Cyclize 4-chloroaniline derivatives with potassium thiocyanate and sulfuric acid to form the triazole-thiazole core .

React intermediates with aromatic aldehydes (e.g., 4-methylbenzaldehyde) in ethanol, followed by chloroacetyl chloride in DMF for final functionalization .

Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%).

  • Key Considerations : Optimize reaction time and temperature (e.g., 80–100°C for cyclization) to minimize byproducts.

Q. How can the stereochemical configuration (E/Z) of the ethylidene group be confirmed?

  • Methodological Answer : Use a combination of:

NMR spectroscopy : Compare coupling constants (J-values) of vinyl protons; E-isomers typically exhibit J = 12–16 Hz .

X-ray crystallography : Resolve crystal structures to unambiguously assign configuration .

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G**) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

TechniqueApplication
1H/13C NMR Assign proton environments (e.g., triazole vs. thiazole protons) and confirm substituents .
HRMS Verify molecular formula (e.g., [M+H]+ with <2 ppm error).
FT-IR Identify functional groups (e.g., C=S stretch at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) .

Validate purity : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS vs. elemental analysis) .

Explore tautomerism : Investigate pH-dependent structural shifts via variable-temperature NMR .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Answer :

Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases) with a grid box size of 25 ų .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

ADMET prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., LogP, BBB permeability) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

Flow chemistry : Adapt batch procedures to continuous flow (e.g., 0.5 mL/min flow rate, PTFE tubing) to enhance reproducibility .

DoE optimization : Use a central composite design to test variables (temperature, catalyst loading) and model yield responses .

Catalyst screening : Compare KI, NaI, and phase-transfer catalysts for cyclization efficiency .

Q. How does the sulfanyl group influence the compound’s electronic properties?

  • Answer :

Electrochemical analysis : Perform cyclic voltammetry (e.g., CH Instruments) to measure redox potentials .

DFT calculations : Map HOMO/LUMO orbitals to assess electron-withdrawing/donating effects of the -S-C6H4-Cl group .

UV-Vis spectroscopy : Correlate λmax shifts with substituent electronic effects (e.g., bathochromic shifts for electron-rich groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.